Epoprostenol (sodium)

Description

BenchChem offers high-quality Epoprostenol (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Epoprostenol (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

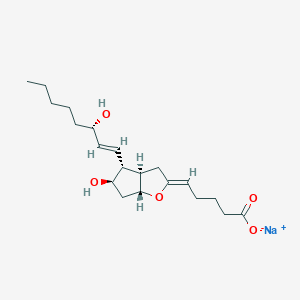

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(5Z)-5-[(3aR,4R,5R,6aR)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5.Na/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22;/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24);/q;+1/p-1/b11-10+,15-8-;/t14-,16+,17+,18+,19+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHIPJMTZHDKEW-XBFQACPYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)[O-])O2)O)O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]2[C@@H]1C/C(=C/CCCC(=O)[O-])/O2)O)O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61849-14-7 | |

| Record name | Sodium (5Z,13E,15S)-6,9α-epoxy-11α,15-dihydroxyprosta-5,13-dien-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Epoprostenol Signaling in Vascular Smooth Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoprostenol (B1671539), a synthetic analog of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation.[1] It is a critical therapeutic agent for pulmonary arterial hypertension (PAH).[2][3] Epoprostenol's primary mechanism of action in the vasculature is the relaxation of vascular smooth muscle cells (VSMCs), which leads to vasodilation and a reduction in blood pressure.[1][2] This technical guide provides an in-depth overview of the epoprostenol signaling pathway in VSMCs, including quantitative data on its effects and detailed protocols for key experimental assays.

The Epoprostenol Signaling Pathway in Vascular Smooth Muscle Cells

Epoprostenol exerts its effects on VSMCs by activating a well-defined signaling cascade that ultimately leads to a decrease in intracellular calcium and subsequent muscle relaxation.

The signaling pathway is initiated when epoprostenol binds to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) on the surface of VSMCs.[1] This binding event activates the associated stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase.[4] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1]

The accumulation of intracellular cAMP is a pivotal step in the pathway.[1] cAMP acts as a second messenger and activates Protein Kinase A (PKA).[4] PKA is a serine/threonine kinase that phosphorylates several downstream targets to promote vasodilation. The key mechanisms by which PKA activation leads to VSMC relaxation include:

-

Reduction of Intracellular Calcium ([Ca2+]i): PKA activation leads to a decrease in the concentration of free cytosolic calcium.[1] This is a primary driver of vasodilation, as the contractile state of VSMCs is highly dependent on [Ca2+]i.[5] The reduction in [Ca2+]i is achieved through multiple mechanisms, including the promotion of Ca2+ sequestration into the sarcoplasmic reticulum and the inhibition of Ca2+ influx from the extracellular space.

-

Calcium Desensitization of the Contractile Apparatus: In addition to reducing [Ca2+]i, the cAMP-PKA pathway can also decrease the sensitivity of the contractile machinery to calcium.[6][7] This process, known as calcium desensitization, involves the phosphorylation of proteins that regulate the interaction of actin and myosin, such as myosin light chain phosphatase (MLCP).[6][8] By increasing the activity of MLCP, PKA can promote the dephosphorylation of myosin light chains, leading to muscle relaxation even at a constant [Ca2+]i.[6]

The culmination of these events is the relaxation of the vascular smooth muscle, leading to vasodilation and an increase in blood flow.[2]

Quantitative Data on Epoprostenol and its Analogs

The following tables summarize the available quantitative data on the effects of epoprostenol and its stable analogs, such as iloprost (B1671730) and cicaprost, on key parameters in the signaling pathway.

| Parameter | Agonist | Cell/Tissue Type | EC50 / IC50 | Effect | Reference |

| ERK Phosphorylation | Iloprost | Rat Aortic VSMCs | 10 nmol/L | Inhibition | [9] |

| Cell Growth | Rosiglitazone | Normal Human PASMCs | 35 µM | Inhibition | [10] |

| Cell Growth | Rosiglitazone | IPAH PASMCs | 43 µM | Inhibition | [10] |

| Cell Growth | Rosiglitazone | HEK-293-IP cells | 45 µM | Inhibition | [10] |

| Vasodilation | PGE2 | Human Intrarenal Arteries | 7.1 ± 0.3 (-log M) | Relaxation | [11] |

| Vasodilation | PGI2 | Human Intrarenal Arteries | 7.7 (-log M) | Relaxation | [11] |

| Vasodilation | CAY10598 (EP4 agonist) | Human Intrarenal Arteries | 6.7 ± 0.2 (-log M) | Relaxation | [11] |

| Contraction | U46619 (TP agonist) | Human Intrarenal Arteries | 8.1 ± 0.2 (-log M) | Tension | [11] |

Note: EC50 and IC50 values for epoprostenol-induced cAMP production and vasodilation in various vascular smooth muscle cell types are dose-dependent, but specific half-maximal concentrations were not consistently reported in the reviewed literature.

Mandatory Visualizations

Experimental Protocols

Measurement of Intracellular cAMP Levels (Competitive ELISA)

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of intracellular cAMP in VSMCs.

Materials:

-

Vascular smooth muscle cells (VSMCs)

-

Cell culture medium and supplements

-

Epoprostenol

-

Phosphate-buffered saline (PBS)

-

0.1 M HCl for cell lysis

-

cAMP competitive ELISA kit (containing cAMP standards, anti-cAMP antibody, labeled cAMP conjugate, wash buffer, substrate, and stop solution)

-

Microplate reader

Procedure:

-

Cell Culture: Culture VSMCs in appropriate flasks or plates until they reach the desired confluence. For the assay, seed cells in a 96-well plate and grow to confluence.

-

Cell Stimulation:

-

Remove the culture medium and wash the cells once with serum-free medium or PBS.

-

Add fresh serum-free medium containing different concentrations of epoprostenol to the wells. Include a vehicle control (medium without epoprostenol).

-

Incubate the plate at 37°C for the desired time (e.g., 10-15 minutes).

-

-

Cell Lysis:

-

Aspirate the medium from the wells.

-

Add 100 µL of 0.1 M HCl to each well to lyse the cells and stop phosphodiesterase activity.

-

Incubate at room temperature for 10 minutes.

-

-

ELISA Procedure:

-

Prepare cAMP standards and samples according to the kit manufacturer's instructions. If samples were lysed in HCl, they may need to be diluted and neutralized.

-

Add standards and samples to the appropriate wells of the antibody-coated microplate.

-

Add the enzyme-labeled cAMP conjugate to each well.

-

Add the anti-cAMP antibody to each well.

-

Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-2 hours).

-

Wash the wells multiple times with the provided wash buffer to remove unbound reagents.

-

Add the substrate solution to each well and incubate in the dark at room temperature for color development.

-

Add the stop solution to each well to terminate the reaction.

-

-

Data Acquisition and Analysis:

-

Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the cAMP concentration in the samples by interpolating their absorbance values on the standard curve. The concentration of cAMP in the sample is inversely proportional to the signal.

-

Protein Kinase A (PKA) Activity Assay

This protocol outlines a method for measuring PKA activity in VSMC lysates using a colorimetric kinase activity kit.

Materials:

-

VSMCs

-

Epoprostenol

-

Lysis buffer (e.g., containing protease and phosphatase inhibitors)

-

PKA kinase activity assay kit (containing PKA substrate-coated plate, ATP, anti-phospho-substrate antibody, HRP-conjugated secondary antibody, wash buffer, TMB substrate, and stop solution)

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Culture and treat VSMCs with epoprostenol as described for the cAMP assay.

-

After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration of the lysate.

-

-

Kinase Reaction:

-

Add the cell lysate (containing a standardized amount of protein) to the wells of the PKA substrate-coated microplate.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for the time specified in the kit protocol (e.g., 90 minutes) to allow for phosphorylation of the substrate by active PKA.

-

-

Detection of Phosphorylation:

-

Wash the wells with wash buffer to remove the cell lysate and ATP.

-

Add the anti-phospho-substrate primary antibody to each well and incubate at room temperature for 60 minutes.

-

Wash the wells to remove unbound primary antibody.

-

Add the HRP-conjugated secondary antibody to each well and incubate at room temperature for 30-60 minutes.

-

Wash the wells to remove unbound secondary antibody.

-

-

Signal Development and Measurement:

-

Add the TMB substrate to each well and incubate at room temperature until a blue color develops.

-

Add the stop solution to each well, which will turn the color to yellow.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance is directly proportional to the amount of phosphorylated substrate, and therefore to the PKA activity in the sample.

-

Compare the PKA activity in epoprostenol-treated samples to that in control samples.

-

Measurement of Intracellular Calcium ([Ca2+]i) with Fura-2 AM

This protocol describes the use of the ratiometric fluorescent Ca2+ indicator Fura-2 AM to measure changes in [Ca2+]i in VSMCs.

Materials:

-

VSMCs

-

Glass-bottom dishes or black-walled, clear-bottom 96-well plates

-

Fura-2 AM

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS) or similar physiological buffer

-

Epoprostenol and other stimulating agents

-

Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)

Procedure:

-

Cell Seeding: Seed VSMCs onto glass-bottom dishes or appropriate microplates and allow them to adhere and grow.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution in HBSS. A typical final concentration is 1-5 µM Fura-2 AM with 0.02% Pluronic F-127.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the Fura-2 AM loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.

-

-

De-esterification:

-

After loading, wash the cells twice with fresh HBSS to remove extracellular Fura-2 AM.

-

Add fresh HBSS and incubate at room temperature for an additional 20-30 minutes to allow for complete de-esterification of the dye by intracellular esterases.

-

-

Fluorescence Measurement:

-

Place the dish or plate on the stage of the fluorescence imaging system.

-

Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.

-

Establish a baseline fluorescence ratio (F340/F380) for a few minutes before adding any stimulants.

-

Add epoprostenol or other agents to the cells and continue to record the fluorescence at both excitation wavelengths.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.

-

The change in this ratio over time reflects the change in intracellular calcium concentration. An increase in the ratio indicates an increase in [Ca2+]i, and a decrease indicates a decrease in [Ca2+]i.

-

For quantitative measurements, the system can be calibrated using ionophores and solutions of known Ca2+ concentrations to convert the fluorescence ratio to absolute [Ca2+]i values.

-

Ex Vivo Vasodilation Assay Using Wire Myography

This protocol describes the use of a wire myograph to assess the vasodilatory effects of epoprostenol on isolated arterial rings.

Materials:

-

Isolated arteries (e.g., rat aorta or mesenteric artery)

-

Physiological salt solution (PSS), such as Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2

-

Wire myograph system with a force transducer

-

Dissecting microscope and fine surgical instruments

-

Vasoconstrictor agent (e.g., phenylephrine, U46619)

-

Epoprostenol

Procedure:

-

Tissue Preparation:

-

Euthanize the animal according to approved protocols and carefully dissect the desired artery.

-

Place the artery in ice-cold PSS.

-

Under a dissecting microscope, clean the artery of surrounding connective and adipose tissue and cut it into small rings (e.g., 2 mm in length).

-

-

Mounting the Arterial Ring:

-

Mount the arterial ring on the two wires of the wire myograph and place it in the organ bath containing PSS at 37°C and continuously gassed.

-

Allow the tissue to equilibrate for at least 30-60 minutes under a determined optimal resting tension.

-

-

Viability and Endothelium Integrity Check:

-

Test the viability of the arterial ring by inducing contraction with a high-potassium solution.

-

Assess the integrity of the endothelium by pre-constricting the artery with a vasoconstrictor (e.g., phenylephrine) and then adding an endothelium-dependent vasodilator (e.g., acetylcholine). A relaxation of >80% typically indicates intact endothelium.

-

-

Vasodilation Assay:

-

Wash the arterial ring with PSS and allow it to return to its resting tension.

-

Pre-constrict the artery to a submaximal level (e.g., 50-80% of the maximal response to the vasoconstrictor).

-

Once a stable contraction plateau is reached, add cumulative concentrations of epoprostenol to the organ bath.

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation at each epoprostenol concentration as a percentage of the pre-constriction tension.

-

Plot the concentration-response curve (percentage relaxation vs. log concentration of epoprostenol).

-

Calculate the EC50 value (the concentration of epoprostenol that produces 50% of the maximal relaxation) from the concentration-response curve.

-

Conclusion

The epoprostenol signaling pathway in vascular smooth muscle cells is a critical mechanism for regulating vascular tone. Its activation through the IP receptor leads to an increase in cAMP, activation of PKA, and a subsequent decrease in intracellular calcium and desensitization of the contractile apparatus, resulting in vasodilation. The experimental protocols provided in this guide offer robust methods for investigating this pathway and the effects of epoprostenol and its analogs on VSMC function. A thorough understanding of this signaling cascade is essential for the development of novel therapeutics for cardiovascular diseases such as pulmonary arterial hypertension.

References

- 1. What is the mechanism of Epoprostenol Sodium? [synapse.patsnap.com]

- 2. Use of Epoprostenol in the Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epoprostenol (intravenous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Calcium in Vascular Smooth Muscle Cell Elasticity and Adhesion: Novel Insights Into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of the calcium sensitivity of the smooth muscle contractile apparatus: molecular mechanisms, pharmacological and pathophysiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Prostacyclin induces apoptosis of vascular smooth muscle cells by a cAMP-mediated inhibition of extracellular signal-regulated kinase activity and can counteract the mitogenic activity of endothelin-1 or basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Smooth Muscle Proliferation and Role of the Prostacyclin (IP) Receptor in Idiopathic Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prostaglandin I2 and prostaglandin E2 modulate human intrarenal artery contractility through prostaglandin E2-EP4, prostacyclin-IP, and thromboxane A2-TP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Epoprostenol's Affinity for the Prostacyclin IP Receptor: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of epoprostenol (B1671539), a synthetic form of prostacyclin (PGI2), to the prostacyclin I (IP) receptor. Designed for researchers, scientists, and drug development professionals, this document consolidates quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways to serve as a comprehensive resource.

Introduction

Epoprostenol is a potent vasodilator and inhibitor of platelet aggregation, primarily mediating its effects through the activation of the prostacyclin IP receptor, a G-protein coupled receptor (GPCR).[1] Understanding the binding kinetics and affinity of epoprostenol to the IP receptor is fundamental for the development of novel therapeutics targeting cardiovascular and pulmonary diseases, such as pulmonary arterial hypertension (PAH). This guide delves into the core aspects of this interaction, presenting key quantitative data and the experimental protocols used to derive them.

Quantitative Binding Affinity of Epoprostenol

The binding affinity of epoprostenol to the IP receptor has been characterized using various radioligand binding assays. The key parameters to quantify this interaction are the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.

A seminal study by Shepherd et al. (1983) identified two distinct binding sites for epoprostenol on isolated human platelets: a high-affinity site and a low-affinity site.[2][3][4] More recent reviews have also cited Ki values for epoprostenol.[5]

| Parameter | Value | Cell Type/Tissue | Species | Reference |

| Kd (High Affinity) | 16 nM | Isolated Fractured Human Platelets | Human | [2][3] |

| Kd (Low Affinity) | 382 nM | Isolated Fractured Human Platelets | Human | [2][3] |

| Ki | 2 nM | Not Specified | Not Specified | [5] |

Signaling Pathways

Activation of the prostacyclin IP receptor by epoprostenol predominantly initiates a signaling cascade through the Gs alpha subunit (Gαs). This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which mediates many of the physiological effects of epoprostenol, including smooth muscle relaxation and inhibition of platelet aggregation.

Experimental Protocols

The quantitative binding data presented in this guide are primarily derived from radioligand binding assays. The following sections detail the typical methodologies employed in these experiments.

Radioligand Binding Assay for Kd Determination

This protocol describes a saturation binding experiment to determine the dissociation constant (Kd) of epoprostenol for the prostacyclin IP receptor.

Objective: To determine the Kd of [3H]-epoprostenol binding to human platelet membranes.

Materials:

-

Isolated human platelet membranes

-

[3H]-epoprostenol (tritiated epoprostenol)

-

Unlabeled epoprostenol

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Workflow Diagram:

Procedure:

-

Membrane Preparation: Human platelets are isolated from whole blood and subjected to fractionation to obtain a membrane preparation rich in IP receptors.

-

Assay Setup: A series of tubes are prepared. For total binding, the platelet membranes are incubated with increasing concentrations of [3H]-epoprostenol. For non-specific binding, a parallel set of tubes is prepared with the addition of a high concentration of unlabeled epoprostenol to saturate the specific binding sites.

-

Incubation: The tubes are incubated at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of [3H]-epoprostenol. The data is then plotted as specific binding versus the concentration of the radioligand. The Kd and the maximum number of binding sites (Bmax) are determined by non-linear regression analysis of the saturation curve, often using a Scatchard plot transformation.

Functional Assay: cAMP Accumulation

This assay measures the functional consequence of epoprostenol binding to the IP receptor, which is the production of cAMP.

Objective: To determine the potency of epoprostenol in stimulating cAMP production in cells expressing the IP receptor.

Materials:

-

Cell line expressing the prostacyclin IP receptor (e.g., HEK293-IP)

-

Epoprostenol

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Cell lysis buffer

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure:

-

Cell Culture and Plating: Cells expressing the IP receptor are cultured and seeded into multi-well plates.

-

Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor to allow for the accumulation of cAMP.

-

Stimulation: Cells are stimulated with various concentrations of epoprostenol for a defined period.

-

Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a commercially available assay kit.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the epoprostenol concentration. The EC50 value, which is the concentration of epoprostenol that produces 50% of the maximal response, is determined from this curve.

Conclusion

This technical guide provides a focused overview of the binding affinity of epoprostenol for the prostacyclin IP receptor. The presented quantitative data, primarily from studies on human platelets, indicate the presence of high and low-affinity binding sites. The detailed experimental protocols for radioligand binding and cAMP accumulation assays offer a foundation for researchers aiming to replicate or expand upon these findings. The visualization of the canonical Gs-cAMP signaling pathway further elucidates the mechanism of action of epoprostenol. Further research to expand the quantitative binding dataset across different tissues and experimental conditions will be valuable for a more complete understanding of epoprostenol's pharmacology.

References

- 1. Epoprostenol sodium for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epoprostenol (prostacyclin, PGI2) binding and activation of adenylate cyclase in platelets of diabetic and control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]

- 4. Epoprostenol (prostacyclin, PGI2) binding and activation of adenylate cyclase in platelets of diabetic and control subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adverse Events of Prostacyclin Mimetics in Pulmonary Arterial Hypertension: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Epoprostenol Sodium: A Comprehensive Pharmacological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoprostenol (B1671539) sodium, a synthetic analog of prostacyclin (PGI₂), is a cornerstone in the management of pulmonary arterial hypertension (PAH). Its potent vasodilatory and anti-platelet aggregation properties, mediated through the activation of the prostacylin receptor, have been pivotal in improving hemodynamics, exercise capacity, and survival in patients with this debilitating disease. This technical guide provides an in-depth exploration of the pharmacological properties of Epoprostenol sodium, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy. It further presents key experimental protocols and summarizes quantitative data in a structured format to facilitate advanced research and drug development endeavors.

Mechanism of Action

Epoprostenol exerts its pharmacological effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor found on the surface of vascular smooth muscle cells and platelets.[1] This interaction initiates a signaling cascade that is central to its therapeutic effects.

Upon binding to the IP receptor, Epoprostenol activates adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to two major downstream effects:

-

Vasodilation: In vascular smooth muscle cells, elevated cAMP activates protein kinase A (PKA). PKA phosphorylates several target proteins, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation. This is particularly effective in the pulmonary vasculature, reducing pulmonary vascular resistance and pressure.[1]

-

Inhibition of Platelet Aggregation: In platelets, increased cAMP levels interfere with the signaling pathways that lead to platelet activation and aggregation. This anti-thrombotic effect is crucial in preventing the formation of microthrombi in the pulmonary circulation, a common feature of PAH.[1]

Figure 1: Signaling pathway of Epoprostenol sodium.

Pharmacokinetics

The pharmacokinetic profile of Epoprostenol is characterized by its rapid metabolism and short half-life, which necessitates its administration via continuous intravenous infusion.

| Parameter | Value | Reference |

| Half-life | < 6 minutes | [2][3] |

| Metabolism | Rapidly hydrolyzed in the blood | [3] |

| Administration | Continuous intravenous infusion | [2] |

Table 1: Pharmacokinetic Properties of Epoprostenol Sodium

Pharmacodynamics

The pharmacodynamic effects of Epoprostenol are dose-dependent and directly related to its mechanism of action. The primary effects are vasodilation and inhibition of platelet aggregation, leading to significant hemodynamic changes.

Hemodynamic Effects

Clinical studies have consistently demonstrated the positive hemodynamic effects of Epoprostenol in patients with PAH.

| Hemodynamic Parameter | Effect | Reference |

| Mean Pulmonary Arterial Pressure (mPAP) | Decrease | [2] |

| Pulmonary Vascular Resistance (PVR) | Decrease | [2] |

| Cardiac Index (CI) | Increase | [2] |

| Mixed Venous Oxygen Saturation (SvO₂) | Increase | [2] |

Table 2: Hemodynamic Effects of Epoprostenol Sodium

Anti-platelet Effects

Epoprostenol is a potent inhibitor of platelet aggregation induced by various agonists.

| Aggregating Agent | Inhibition by Epoprostenol | Reference |

| Arachidonic Acid | Dose-dependent inhibition | [4] |

| Adenosine Diphosphate (ADP) | Dose-dependent inhibition | [4] |

| Thrombin | Dose-dependent inhibition | [4] |

| Collagen | Dose-dependent inhibition | [4] |

Table 3: Anti-platelet Aggregation Effects of Epoprostenol Sodium

Clinical Efficacy

The clinical efficacy of Epoprostenol in PAH has been established in several key clinical trials. These studies have shown improvements in exercise capacity, quality of life, and survival.

| Endpoint | Result | Reference |

| 6-Minute Walk Test (6MWT) | Significant improvement | [5] |

| Dyspnea and Fatigue | Significant improvement | [1] |

| Survival (IPAH/HPAH at 12 weeks) | 100% in Epoprostenol group vs. 80% in conventional therapy group | [1] |

Table 4: Summary of Clinical Efficacy of Epoprostenol in PAH

Safety Profile and Drug Interactions

The adverse effects of Epoprostenol are primarily related to its potent vasodilatory properties.

Common Adverse Effects:

Drug Interactions:

Epoprostenol may interact with other medications, potentially increasing the risk of adverse effects.

| Interacting Drug Class | Potential Effect | Reference |

| Diuretics, Antihypertensives, other Vasodilators | Additive hypotensive effects | [7] |

| Antiplatelet agents, Anticoagulants | Increased risk of bleeding | [7] |

Table 5: Clinically Significant Drug Interactions with Epoprostenol Sodium

Experimental Protocols

Assessment of Hemodynamic Effects in a Clinical Trial

Figure 2: Workflow for a clinical trial assessing hemodynamic effects.

A typical protocol involves:

-

Patient Selection: Patients with a confirmed diagnosis of PAH (e.g., idiopathic or heritable PAH) and specific functional class (e.g., NYHA Class III or IV) are enrolled.[1]

-

Baseline Measurements: Comprehensive baseline hemodynamic parameters are obtained via right heart catheterization.[1]

-

Randomization: Patients are randomized to receive either continuous intravenous Epoprostenol in addition to conventional therapy or conventional therapy alone.[1]

-

Dose Titration: The Epoprostenol dose is initiated at a low rate (e.g., 2 ng/kg/min) and gradually increased to the maximum tolerated dose.[7]

-

Follow-up: Hemodynamic parameters are reassessed at specified time points (e.g., 8 or 12 weeks).[1]

-

Data Analysis: Changes in hemodynamic parameters from baseline are compared between the treatment and control groups.[1]

In Vitro Platelet Aggregation Assay

Figure 3: Workflow for an in vitro platelet aggregation assay.

This assay evaluates the inhibitory effect of Epoprostenol on platelet aggregation:

-

Blood Sample Preparation: Whole blood is collected from healthy human donors.[4]

-

Pre-incubation: Aliquots of the blood are pre-incubated with varying concentrations of Epoprostenol sodium or a vehicle control.[4]

-

Induction of Aggregation: A platelet aggregating agent (e.g., ADP, collagen, thrombin, or arachidonic acid) is added to the blood samples.[4]

-

Quantification: The degree of platelet aggregation is quantified by measuring the decrease in the number of single platelets over time.[4]

-

Analysis: The inhibitory effect of Epoprostenol is determined by comparing the extent of aggregation in the presence and absence of the drug, often expressed as an IC₅₀ value.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

The stability of Epoprostenol formulations is assessed using a validated HPLC method.

-

Sample Preparation: Reconstituted and diluted solutions of Epoprostenol sodium are prepared at various concentrations.

-

Storage Conditions: Samples are stored under different temperature and light conditions for specified durations.

-

HPLC Analysis: At predetermined time points, the concentration of Epoprostenol in the samples is determined using a validated HPLC method with a suitable column (e.g., C18) and mobile phase.[8]

-

Data Evaluation: The potency of Epoprostenol over time is calculated relative to the initial concentration to determine the shelf-life and stability of the formulation.

Conclusion

Epoprostenol sodium remains a critical therapeutic agent for patients with severe pulmonary arterial hypertension. Its well-characterized pharmacological profile, centered on the prostacyclin signaling pathway, provides a robust foundation for its clinical use. This technical guide has summarized the core pharmacological properties of Epoprostenol, offering a valuable resource for researchers and clinicians working to further understand and optimize its therapeutic potential and to develop novel therapies for PAH.

References

- 1. veletri.com [veletri.com]

- 2. Epoprostenol sodium for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Effect of prostacyclin (epoprostenol) on the aggregation of human platelets in whole blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. Epoprostenol inhibits human platelet-leukocyte mixed conjugate and platelet microparticle formation in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hemodynamic effects of epoprostenol in patients with systemic sclerosis and pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

Epoprostenol's Role in Inhibiting Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoprostenol (B1671539) (prostacyclin, PGI2) is a potent endogenous inhibitor of platelet aggregation, playing a crucial role in maintaining vascular homeostasis. As a therapeutic agent, it is utilized for its powerful vasodilatory and anti-platelet effects, particularly in the treatment of pulmonary arterial hypertension. This technical guide provides an in-depth overview of the molecular mechanisms underlying epoprostenol's anti-platelet activity, detailed experimental protocols for its evaluation, and a summary of quantitative data on its efficacy. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular research.

Introduction

Platelet activation and aggregation are fundamental processes in hemostasis and thrombosis. Upon vascular injury, platelets adhere to the exposed subendothelium, become activated, and recruit additional platelets to form a hemostatic plug. However, uncontrolled platelet aggregation can lead to the formation of pathological thrombi, resulting in cardiovascular events such as myocardial infarction and stroke. Epoprostenol, a naturally occurring prostaglandin, is a powerful regulator of platelet function, preventing excessive platelet activation and maintaining blood fluidity.[1][2] This document delineates the core mechanisms of epoprostenol's action and provides the technical framework for its investigation.

Mechanism of Action: The Prostacyclin Signaling Pathway

Epoprostenol exerts its inhibitory effect on platelets by activating a specific signaling cascade that ultimately leads to a decrease in intracellular calcium levels and a reduction in the machinery required for aggregation.

2.1. Receptor Binding and G-Protein Activation Epoprostenol binds to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) on the surface of platelets.[3] This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gs.

2.2. Adenylyl Cyclase Activation and cAMP Production The activated alpha subunit of the Gs protein (Gαs) dissociates and activates the enzyme adenylyl cyclase.[4] Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to a significant increase in intracellular cAMP levels.[3][4]

2.3. Protein Kinase A (PKA) Activation cAMP acts as a second messenger and binds to the regulatory subunits of protein kinase A (PKA), causing their dissociation from the catalytic subunits. This dissociation activates the PKA catalytic subunits, enabling them to phosphorylate various downstream target proteins.[3][4]

2.4. Downstream Effects of PKA Activation Activated PKA phosphorylates several key proteins involved in platelet activation, leading to an overall inhibitory effect:

-

Inhibition of Calcium Mobilization: PKA phosphorylates and inhibits phospholipase C (PLC), an enzyme responsible for generating inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Reduced IP3 levels lead to decreased release of calcium from the dense tubular system, a critical step for platelet activation. PKA also promotes the sequestration of cytosolic calcium back into the dense tubular system.

-

Inhibition of Granule Secretion: The release of pro-aggregatory substances from platelet granules, such as adenosine diphosphate (B83284) (ADP) and serotonin, is a calcium-dependent process. By lowering intracellular calcium, PKA activation inhibits the secretion of these granules. This includes the reduced surface expression of P-selectin, a marker of alpha-granule release.[5]

-

Inhibition of Integrin αIIbβ3 Activation: PKA-mediated signaling pathways prevent the conformational change of the integrin αIIbβ3 (also known as GPIIb/IIIa) receptor, which is necessary for fibrinogen binding and the cross-linking of platelets during aggregation.[6]

-

Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation: PKA phosphorylates VASP, a protein involved in regulating actin cytoskeletal dynamics. Phosphorylated VASP is associated with the inhibition of platelet adhesion and aggregation.[4]

The following diagram illustrates the epoprostenol signaling pathway in platelets:

References

- 1. Effect of prostacyclin (epoprostenol) on the aggregation of human platelets in whole blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Antiplatelet effects of prostacyclin analogues: Which one to choose in case of thrombosis or bleeding? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.viamedica.pl [journals.viamedica.pl]

- 5. Relationship between Platelet PPARs, cAMP Levels, and P-Selectin Expression: Antiplatelet Activity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Epoprostenol Sodium? [synapse.patsnap.com]

In Vitro Effects of Epoprostenol on Endothelial Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epoprostenol, a synthetic formulation of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation with significant therapeutic applications, particularly in pulmonary arterial hypertension. Beyond its well-documented hemodynamic effects, Epoprostenol exerts direct cellular effects that are of considerable interest in vascular biology and drug development. This technical guide provides an in-depth overview of the in vitro effects of Epoprostenol on endothelial cell proliferation. It summarizes the available quantitative data, details relevant experimental protocols, and illustrates the key signaling pathways involved. The information presented is intended to serve as a comprehensive resource for researchers investigating the vascular effects of Epoprostenol and other prostacyclin analogs.

Core Concepts: Epoprostenol and Endothelial Cell Proliferation

Endothelial cells form the inner lining of blood vessels and play a critical role in vascular homeostasis. Their proliferation is a key process in angiogenesis, wound healing, and vascular remodeling. The effect of Epoprostenol on endothelial cell proliferation is complex and can be context-dependent, with studies on various prostacyclin analogs reporting both inhibitory and, in some contexts, indirect proliferative effects. The primary mechanism of action is mediated through the activation of the prostacyclin (IP) receptor, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

Quantitative Data Summary

Direct quantitative data on the dose-response effect of Epoprostenol on endothelial cell proliferation is not extensively available in a consolidated format in the public domain. However, studies on stable prostacyclin analogs like Iloprost and Treprostinil provide valuable insights into the potential effects. The following tables summarize representative data from such studies.

Table 1: Effect of Treprostinil on Endothelial Colony Forming Cell (ECFC) Proliferation

| Treprostinil Concentration (µM) | Inhibition of Proliferation |

| 0.1 - 1 | Significant inhibition (p=0.005) |

| 10 | Significant inhibition (p<0.0001) |

Data adapted from a study on the effects of Treprostinil on endothelial colony forming cell viability/proliferation. The assay measured cellular phosphatase activity as an indicator of cell number.

Table 2: Effect of Iloprost on Human Periodontal Ligament (hPDL) Cell Proliferation

| Iloprost Concentration (M) | Effect on Cell Proliferation |

| 10⁻⁹ - 10⁻⁶ | No significant effect |

Data from a study investigating the effect of Iloprost on the proliferation of human periodontal ligament cells, which share some characteristics with endothelial cells. Proliferation was assessed by an MTT assay.[1]

Signaling Pathways

The primary signaling pathway for Epoprostenol in endothelial cells is the cAMP-dependent pathway.

Epoprostenol-cAMP Signaling Pathway

Epoprostenol binds to the G-protein coupled IP receptor on the endothelial cell surface. This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular effects of Epoprostenol, including the regulation of cell proliferation and apoptosis.

Caption: Epoprostenol signaling cascade in endothelial cells.

Experimental Protocols

The following are detailed protocols for commonly used in vitro assays to assess the effects of Epoprostenol on endothelial cell proliferation.

MTT Assay for Cell Viability and Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM)

-

Epoprostenol (to be dissolved in an appropriate vehicle)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of EGM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of Epoprostenol in EGM. Remove the old medium from the wells and add 100 µL of the Epoprostenol solutions or vehicle control to the respective wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Caption: Workflow for the MTT cell proliferation assay.

BrdU Incorporation Assay for DNA Synthesis

The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

-

HUVECs

-

EGM

-

Epoprostenol

-

BrdU labeling solution (10 µM)

-

Fixing/denaturing solution

-

Anti-BrdU antibody (conjugated to a detectable enzyme or fluorophore)

-

Substrate for the detection enzyme (if applicable)

-

96-well cell culture plates

-

Microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours at 37°C to allow for incorporation into newly synthesized DNA.

-

Fixation and Denaturation: Remove the medium, and fix the cells. Then, denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

-

Antibody Incubation: Add the anti-BrdU antibody to each well and incubate for 1-2 hours at room temperature.

-

Washing: Wash the wells several times to remove any unbound antibody.

-

Detection: If using an enzyme-conjugated antibody, add the substrate and incubate until a color change is visible. If using a fluorescently-conjugated antibody, proceed to imaging.

-

Quantification: Measure the absorbance or fluorescence using a microplate reader or quantify the number of BrdU-positive cells using a fluorescence microscope.

Caption: Workflow for the BrdU incorporation assay.

Conclusion

The in vitro effects of Epoprostenol on endothelial cell proliferation are primarily mediated through the cAMP signaling pathway. While direct, comprehensive quantitative data for Epoprostenol remains an area for further investigation, studies with stable prostacyclin analogs suggest that the effects can be complex, ranging from inhibition to no significant change, depending on the specific analog, cell type, and experimental conditions. The standardized protocols provided in this guide offer a robust framework for researchers to quantitatively assess the impact of Epoprostenol and other compounds on endothelial cell proliferation, thereby contributing to a deeper understanding of their vascular effects and therapeutic potential.

References

Epoprostenol's Impact on Cyclic AMP Levels in Platelets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoprostenol (B1671539), a synthetic analog of prostacyclin (PGI2), is a potent inhibitor of platelet aggregation and a vasodilator, primarily utilized in the management of pulmonary arterial hypertension. Its mechanism of action is intrinsically linked to its ability to elevate intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels within platelets. This technical guide provides an in-depth analysis of the signaling pathways, experimental methodologies to quantify its effects, and a summary of the quantitative impact of epoprostenol on platelet cAMP levels.

Core Mechanism of Action: The Prostacyclin Signaling Pathway

Epoprostenol exerts its anti-platelet effects by binding to the prostacyclin (IP) receptors on the surface of platelets.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate the enzyme adenylyl cyclase.[2] Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP (cAMP).[1][2]

The subsequent rise in intracellular cAMP is the pivotal event that mediates the physiological effects of epoprostenol.[1] Elevated cAMP levels in platelets inhibit their activation, thereby limiting the formation of platelet clots and reducing hemostasis.[1] This increase in cAMP interferes with the platelet activation process by inhibiting the release of granules and the expression of glycoprotein (B1211001) IIb/IIIa on the platelet surface, which are crucial steps in platelet aggregation.[3]

Quantitative Impact on Platelet cAMP Levels

The elevation of cAMP levels in platelets by epoprostenol is a dose-dependent phenomenon. While comprehensive dose-response data is limited in publicly available literature, existing studies provide key insights into the quantitative effects of epoprostenol on platelet cAMP concentration.

| Epoprostenol (PGI2) Concentration | Baseline cAMP Level (pmol/10⁹ platelets) | Stimulated cAMP Level (pmol/10⁹ platelets) | Fold Increase | Reference |

| 10 nM (0.01 µmol/L) | 439 ± 99 | 758 ± 99 | ~1.7 | [4] |

Note: The baseline and stimulated cAMP levels are presented as mean ± standard deviation.

Studies have also demonstrated that epoprostenol concentrations in the range of 30 nM to 1 µmol/L lead to a dose-dependent increase in platelet cAMP levels.[5] This increase in cAMP directly correlates with the inhibition of platelet aggregation, with effective concentrations for aggregation inhibition observed in the nanomolar range (0.5-8 nM).[6]

Experimental Protocols

Accurate quantification of epoprostenol's effect on platelet cAMP levels requires meticulous experimental procedures. The following sections detail the methodologies for platelet isolation and cAMP measurement.

Preparation of Washed Human Platelets

The isolation of quiescent platelets is critical to prevent premature activation and ensure accurate measurement of cAMP levels in response to epoprostenol.

Objective: To obtain a suspension of washed human platelets with minimal contamination from other blood cells and plasma components.

Materials:

-

Human whole blood collected in acid-citrate-dextrose (ACD) anticoagulant tubes.

-

Tyrode's buffer (pH 7.35) containing glucose, human serum albumin, calcium, and magnesium.

-

Prostacyclin (PGI2) or other platelet activation inhibitors.

-

Apyrase.

-

Centrifuge.

Procedure:

-

Blood Collection: Draw whole blood into ACD tubes.

-

Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.

-

Platelet Isolation:

-

Carefully transfer the upper PRP layer to a new tube.

-

Add PGI2 to the PRP to prevent platelet activation during subsequent steps.

-

Centrifuge the PRP at a higher speed (e.g., 1000 x g) for 10-15 minutes to pellet the platelets.

-

-

Washing the Platelets:

-

Discard the supernatant (platelet-poor plasma).

-

Gently resuspend the platelet pellet in Tyrode's buffer containing PGI2.

-

Repeat the centrifugation and resuspension steps to wash the platelets.

-

-

Final Resuspension: Resuspend the final platelet pellet in Tyrode's buffer containing apyrase to maintain the discoid shape of the platelets.

-

Platelet Counting: Determine the platelet concentration using a hematology analyzer or a hemocytometer. Adjust the concentration as required for the specific assay.

Measurement of Platelet cAMP Levels by Radioimmunoassay (RIA)

Radioimmunoassay is a highly sensitive method for quantifying intracellular cAMP levels.

Objective: To measure the concentration of cAMP in washed platelets following treatment with epoprostenol.

Materials:

-

Washed platelet suspension.

-

Epoprostenol solutions of varying concentrations.

-

Phosphodiesterase inhibitors (e.g., isobutylmethylxanthine - IBMX) to prevent cAMP degradation.

-

Trichloroacetic acid (TCA) or ethanol (B145695) to stop the reaction and extract cAMP.

-

cAMP RIA kit (containing [¹²⁵I]-cAMP, cAMP antibody, and standards).

-

Gamma counter.

Procedure:

-

Incubation:

-

Pre-incubate the washed platelet suspension with a phosphodiesterase inhibitor (e.g., IBMX) for a specified time at 37°C.

-

Add different concentrations of epoprostenol to the platelet suspension and incubate for a defined period (e.g., 1-5 minutes) at 37°C. A vehicle control (buffer without epoprostenol) should be included.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding cold TCA or ethanol.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant containing the extracted cAMP.

-

-

Radioimmunoassay:

-

Follow the specific instructions of the commercial cAMP RIA kit. This typically involves:

-

Adding the extracted samples, cAMP standards, [¹²⁵I]-cAMP, and cAMP antibody to assay tubes.

-

Incubating the tubes to allow for competitive binding between the labeled and unlabeled cAMP for the antibody.

-

Precipitating the antibody-bound cAMP.

-

Measuring the radioactivity of the precipitate using a gamma counter.

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the radioactivity of the standards against their known cAMP concentrations.

-

Determine the cAMP concentration in the experimental samples by interpolating their radioactivity readings on the standard curve.

-

Normalize the cAMP concentration to the platelet count (e.g., pmol/10⁸ platelets).

-

Conclusion

Epoprostenol's therapeutic efficacy as an anti-platelet agent is directly attributable to its ability to elevate intracellular cAMP levels in platelets. This is achieved through a well-defined signaling pathway involving the IP receptor and adenylyl cyclase. The dose-dependent increase in cAMP provides a quantifiable measure of epoprostenol's activity. The detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to accurately assess the impact of epoprostenol and other prostacyclin analogs on platelet function. Further research to establish a more comprehensive dose-response profile will be invaluable for optimizing therapeutic strategies and developing novel anti-thrombotic agents.

References

- 1. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What are Prostacyclin agonists and how do they work? [synapse.patsnap.com]

- 3. Prostacyclin analogs stimulate receptor-mediated cAMP synthesis and ATP release from rabbit and human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of equimolar concentrations of iloprost, prostacyclin, and prostaglandin E1 on human platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of prostacyclin on platelet intracellular free calcium concentration of hypertensive and normotensive humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of prostacyclin (epoprostenol) on the aggregation of human platelets in whole blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure and chemical properties of Epoprostenol sodium

An In-depth Technical Guide to Epoprostenol (B1671539) Sodium

Introduction

Epoprostenol sodium, the sodium salt of epoprostenol, is a synthetic analogue of prostacyclin (PGI2), a naturally occurring prostaglandin (B15479496).[1][2] It is a potent vasodilator and a powerful inhibitor of platelet aggregation, making it a cornerstone therapy for pulmonary arterial hypertension (PAH).[3][4][5] First approved for PAH in 1995, epoprostenol marked a significant milestone as the first specific medical therapy for this severe and progressive disease.[6][7][8] This guide provides a detailed overview of its molecular structure, chemical properties, mechanism of action, synthesis, and analytical methodologies, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Properties

Epoprostenol is a complex eicosanoid derivative. Its chemical name is (5Z,9α,11α,13E,15S)-6,9-epoxy-11,15-dihydroxyprosta-5,13-dien-1-oic acid.[9] The molecule features a bicyclic ether core derived from a prostaglandin structure, with two side chains containing hydroxyl and carboxylate functional groups.

Table 1: Chemical and Physical Properties of Epoprostenol Sodium

| Property | Value | References |

|---|---|---|

| IUPAC Name | sodium (5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate | [10] |

| CAS Number | 61849-14-7 | [10] |

| Molecular Formula | C₂₀H₃₁NaO₅ | [9][10][11] |

| Molecular Weight | 374.45 g/mol | [10][11] |

| Appearance | White to off-white lyophilized powder or cake | [9][11][12] |

| Melting Point | 168-170 °C | [13] |

| Solubility | Water: 1 mg/mL; Hydrolyzes in aqueous solution | [13] |

| **pH (Reconstituted) | 12.0 - 13.2 | [11] |

| Storage | -20°C |[13] |

Mechanism of Action and Signaling Pathway

Epoprostenol exerts its therapeutic effects through two primary pharmacological actions: the direct vasodilation of both pulmonary and systemic arterial vascular beds and the inhibition of platelet aggregation.[3][4][14] These effects are mediated by its interaction with the prostacyclin I receptor (IP receptor), a G-protein coupled receptor found on the surface of vascular smooth muscle cells and platelets.[1][15]

The signaling cascade is initiated upon binding:

-

Receptor Activation : Epoprostenol binds to the IP receptor, activating the associated Gs alpha subunit (Gs-protein).[16]

-

Adenylyl Cyclase Activation : The activated Gs-protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][17]

-

cAMP-Mediated Effects : The subsequent rise in intracellular cAMP concentration is the pivotal step in the drug's mechanism.[1][15]

-

In Vascular Smooth Muscle Cells : Elevated cAMP levels activate Protein Kinase A (PKA).[1][17] PKA then phosphorylates downstream targets, which leads to a decrease in intracellular calcium levels, causing smooth muscle relaxation and vasodilation.[1][16] This action reduces pulmonary vascular resistance, a key factor in PAH.[15]

-

In Platelets : The increase in cAMP interferes with the platelet activation process, inhibiting the release of granules and the expression of glycoprotein (B1211001) IIb/IIIa on the platelet surface, thereby preventing platelet aggregation.[1]

-

In addition to this primary pathway, evidence also suggests that prostacyclin can engage in intracrine signaling by targeting nuclear peroxisome proliferator-activated receptors (PPARs), which can modulate gene transcription related to inflammation and cellular proliferation.[18][19]

Synthesis and Formulation

The chemical synthesis of epoprostenol is a multi-step process, typically starting from a related prostaglandin, such as Prostaglandin F₂α (PGF₂α) or its methyl ester derivative.[20][21] A key step involves an iodocyclization reaction to form the bicyclic ether core, followed by dehydroiodination to create the characteristic double bond. The final step is the hydrolysis of the ester to the sodium salt.[20][21]

Epoprostenol is chemically unstable, particularly in acidic or neutral solutions, where it rapidly hydrolyzes to the inactive 6-keto-prostaglandin F₁α.[13] To overcome this, commercial formulations are lyophilized (freeze-dried) powders that require reconstitution.[9][11] Stability is highly pH-dependent, with greater stability at a higher pH.[9] Modern formulations include excipients such as L-arginine (a buffering agent) and sucrose (B13894) or mannitol (B672) (bulking agents) to enhance thermal stability and allow for longer storage and administration times at room temperature.[22][23] The reconstituted solution has a high pH, typically between 12.0 and 13.2, which is critical for maintaining the drug's integrity.[11]

Experimental Protocols and Analytical Methods

Protocol 4.1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a validated RP-HPLC method for quantifying Epoprostenol Sodium and its degradation products in pharmaceutical formulations.[23][24]

-

Objective : To determine the potency and stability of Epoprostenol Sodium over time under various storage conditions.

-

Instrumentation : HPLC system with a UV detector.

-

Chromatographic Conditions :

-

Column : C18 reversed-phase column (e.g., Phenomenex Gemini C18, 5 µm, 250 x 4.6 mm).[23]

-

Mobile Phase : A gradient or isocratic system. An example is Acetonitrile and Ammonium Acetate Buffer (60:40 v/v).[24] Another validated method uses a gradient of Mobile Phase A (80% 25 mM pH 9.0 borate (B1201080) buffer / 20% acetonitrile) and Mobile Phase B (50% water / 50% acetonitrile).[23]

-

Flow Rate : 1.0 mL/min.[23]

-

Detection Wavelength : 205 nm or 217 nm, due to the weak chromophore of epoprostenol.[23][24]

-

Column Temperature : 25°C.[23]

-

Injection Volume : 20 µL.[23]

-

-

Procedure :

-

Prepare standard solutions of Epoprostenol Sodium of known concentrations.

-

Reconstitute and dilute the test samples according to the formulation's instructions.

-

Store the test samples under specified conditions (e.g., 5°C, 25°C, 30°C) for predetermined time intervals.

-

At each time point, inject the standard and test solutions into the HPLC system.

-

Calculate the potency of the test sample by comparing the peak area of epoprostenol to that of the reference standard. Shelf-life is determined by the maintenance of potency (typically >90%) over time.[23]

-

Protocol 4.2: Antimicrobial Effectiveness Testing

This protocol is used to ensure that the reconstituted drug formulation does not support microbial growth.[23][25]

-

Objective : To evaluate the self-preserving nature of the Epoprostenol Sodium solution.

-

Materials : Tryptic Soy Broth, Sabouraud Dextrose Agar, test organisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis).

-

Procedure :

-

Prepare diluted solutions of Epoprostenol Sodium (e.g., 3000 ng/mL) in sterile containers.

-

Inoculate each container with a standardized suspension of one of the test organisms to achieve a final concentration of 10⁵ to 10⁶ CFU/mL.

-

Store the inoculated containers at specified temperatures (e.g., 5°C and 25°C).

-

At specified intervals (e.g., 7, 14, and 28 days), withdraw an aliquot from each container.

-

Determine the concentration of viable microorganisms using the pour plate method.

-

The formulation is considered self-preserving if there is a significant reduction in microbial counts over time, meeting pharmacopeial standards.[23]

-

Protocol 4.3: In-Vivo Hemodynamic Assessment

This protocol outlines the clinical procedure for assessing the acute hemodynamic response to Epoprostenol in patients with PAH, which is crucial for diagnosis and dose titration.[4][14][26]

-

Objective : To measure changes in key hemodynamic parameters in response to intravenous Epoprostenol.

-

Procedure :

-

The diagnosis of PAH is first confirmed via right heart catheterization to measure baseline hemodynamic parameters.[4]

-

An intravenous infusion of Epoprostenol is initiated at a low dose (e.g., 0.25–2.0 ng/kg/min).[26]

-

The dose is gradually increased every 15 minutes, as tolerated by the patient, while continuously monitoring systemic blood pressure.[7][14]

-

Hemodynamic parameters are measured at baseline and after achieving the maximally tolerated dose. Key parameters include:

-

Mean Pulmonary Artery Pressure (mPAP)

-

Pulmonary Vascular Resistance (PVR)

-

Cardiac Index (CI)

-

Mean Systemic Arterial Pressure (SAPm)

-

-

The results are used to assess the patient's vasoreactivity and to guide long-term therapeutic dosing.[14][26]

-

Physicochemical and Clinical Data

Table 5.2: Stability of Diluted Epoprostenol Sodium with Arginine-Sucrose Excipients

This table summarizes the stability of a modern, thermally-stable formulation of epoprostenol, showing the time to which potency remains above 90%.[22][25][27]

| Concentration | Storage Temperature | Time to >90% Potency |

| 3,000 ng/mL | 25°C | 72 hours |

| 30°C | 48 hours | |

| 40°C | 24 hours | |

| 15,000 ng/mL | 25°C | 72 hours |

| 30°C | 24 hours | |

| 40°C | 12 hours | |

| 60,000 ng/mL | 25°C | 72 hours |

| 30°C | 48 hours | |

| 40°C | 24 hours |

Data adapted from studies on Epoprostenol AS formulation.[22][25]

Table 5.3: Summary of Hemodynamic Effects in PAH Patients from Clinical Studies

This table presents key efficacy data from clinical studies, demonstrating the significant improvements in hemodynamics and exercise capacity.

| Study Parameter | Patient Population | Dosage | % Change from Baseline | Reference |

| Pulmonary Vascular Resistance (PVR) | Idiopathic PAH (IPAH) | High-Dose (>40 ng/kg/min) | ↓ 68% | [26] |

| IPAH | Standard-Dose (21-40 ng/kg/min) | ↓ 32% - 53% | [26] | |

| Mean Pulmonary Artery Pressure (mPAP) | IPAH | High-Dose (>40 ng/kg/min) | ↓ 30% | [26] |

| IPAH | Standard-Dose (21-40 ng/kg/min) | ↓ 12% - 22% | [26] | |

| 6-Minute Walk Distance (6MWD) | IPAH (FC III/IV) | Variable | +83 m improvement | [6] |

| IPAH | Variable | Increase from 251m to 376m at 3 months | [7] | |

| Cardiac Index (CI) | IPAH | High-Dose (>40 ng/kg/min) | ↑ 89% | [26] |

Conclusion

Epoprostenol sodium remains a vital therapeutic agent in the management of severe pulmonary arterial hypertension. Its potent vasodilatory and anti-aggregatory effects, mediated through the prostacyclin signaling pathway, can lead to substantial improvements in hemodynamics and patient survival.[26] While its chemical instability and short half-life necessitate continuous intravenous infusion, advancements in formulation have improved its stability, offering greater convenience for patients.[22][23] The detailed understanding of its molecular structure, mechanism, and analytical characterization is crucial for the ongoing development of novel prostacyclin analogues and delivery systems aimed at further improving the treatment of PAH.

References

- 1. What is the mechanism of Epoprostenol Sodium? [synapse.patsnap.com]

- 2. Epoprostenol Sodium | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Flolan (Epoprostenol sodium): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. nhhealthyfamilies.com [nhhealthyfamilies.com]

- 5. drugs.com [drugs.com]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. How a Most Unlikely Drug Changed the Outcome of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FDA Approval of Epoprostenol to Treat Primary Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Epoprostenol Sodium | C20H31NaO5 | CID 6364626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. caymanpharma.com [caymanpharma.com]

- 13. Epoprostenol sodium | CAS#:61849-14-7 | Chemsrc [chemsrc.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Articles [globalrx.com]

- 16. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]

- 17. Prostacyclin - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]

- 20. US10981884B2 - Process for the preparation of epoprostenol sodium of enhanced stability - Google Patents [patents.google.com]

- 21. WO2017162668A1 - Process for the preparation of epoprostenol sodium of enhanced stability - Google Patents [patents.google.com]

- 22. dovepress.com [dovepress.com]

- 23. Stability and microbiological properties of a new formulation of epoprostenol sodium when reconstituted and diluted - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ijpsjournal.com [ijpsjournal.com]

- 25. Stability and preservation of a new formulation of epoprostenol sodium for treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Epoprostenol sodium for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Epoprostenol's Antiproliferative Effects on Pulmonary Artery Smooth Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanisms underlying the antiproliferative effects of epoprostenol (B1671539) on pulmonary artery smooth muscle cells (PASMCs), a key factor in the pathology of pulmonary arterial hypertension (PAH). The document summarizes key quantitative data, details experimental protocols, and visualizes the core signaling pathways.

Introduction

Pulmonary arterial hypertension is a progressive disease characterized by the remodeling of small pulmonary arteries, leading to increased pulmonary vascular resistance and right heart failure. A central feature of this remodeling is the excessive proliferation and suppressed apoptosis of PASMCs. Epoprostenol, a synthetic prostacyclin (PGI2), is a cornerstone therapy for PAH. Beyond its potent vasodilatory effects, epoprostenol exerts significant antiproliferative and pro-apoptotic effects on PASMCs, contributing to the reversal of vascular remodeling.[1][2] This guide delves into the molecular mechanisms driving these beneficial effects.

Core Signaling Pathways

Epoprostenol's antiproliferative action is primarily mediated through the activation of the prostacyclin (IP) receptor, leading to a cascade of intracellular events. However, alternative pathways have also been identified, particularly in diseased cells.

The Canonical IP Receptor-cAMP-PKA Pathway

The primary mechanism of epoprostenol's action involves the stimulation of the G-protein coupled IP receptor on PASMCs.[3] This activation triggers adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][5] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets that collectively inhibit cell proliferation and promote apoptosis.[6][7] This pathway is considered the classical route for prostacyclin-mediated effects in normal PASMCs.[8][9]

The Alternative PPARγ Pathway

In PASMCs from patients with idiopathic pulmonary arterial hypertension (IPAH), the expression of the IP receptor may be downregulated.[8][10] In these cells, the antiproliferative effects of prostacyclin analogs like epoprostenol are preserved but appear to be less dependent on the cAMP pathway.[8][11] Instead, they are partially mediated by the peroxisome proliferator-activated receptor-γ (PPARγ).[8][10] The precise mechanism of how epoprostenol activates PPARγ is still under investigation, but it represents a crucial alternative therapeutic pathway. The antiproliferative effects in IPAH cells were significantly inhibited by a PPARγ antagonist.[8][11]

References

- 1. Epoprostenol sodium for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Epoprostenol and pulmonary arterial hypertension: 20 years of clinical experience - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of Epoprostenol in the Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. PKA and Epac synergistically inhibit smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atsjournals.org [atsjournals.org]

- 9. atsjournals.org [atsjournals.org]

- 10. Smooth muscle proliferation and role of the prostacyclin (IP) receptor in idiopathic pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Smooth Muscle Proliferation and Role of the Prostacyclin (IP) Receptor in Idiopathic Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Epoprostenol Testing in Animal Models of Pulmonary Hypertension

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established animal models of pulmonary hypertension (PH) suitable for the preclinical evaluation of Epoprostenol and other prostacyclin analogs. This document includes comprehensive experimental protocols, data presentation tables, and visualizations to guide researchers in designing and executing studies to assess the efficacy of novel therapeutic agents targeting the prostacyclin pathway.

Introduction to Animal Models of Pulmonary Hypertension

Pulmonary hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right heart failure and premature death.[1] Animal models are indispensable tools for investigating the pathophysiology of PH and for the preclinical testing of new therapies.[2][3] The most widely used and well-characterized models for inducing PH that mimics key features of the human disease are the monocrotaline (B1676716) (MCT) and the Sugen/hypoxia (SuHx) models.[1][4]

-